2-(2-chlorophenyl)-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide, with the CAS number 2034331-44-5, is a synthetic compound characterized by its complex molecular structure. This compound features a chlorophenyl group, a cyclopentyl moiety, and a trifluoromethyl-substituted pyrazole, indicating potential applications in pharmaceuticals and agrochemicals. The molecular formula is and it has a molecular weight of approximately 399.84 g/mol .
This compound falls under the category of organic compounds, specifically as an acetamide derivative. Its structure suggests potential activity as a pharmaceutical agent, possibly targeting specific biological pathways due to the presence of the trifluoromethyl pyrazole group.
The synthesis of 2-(2-chlorophenyl)-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. Although specific synthetic pathways are not detailed in the search results, compounds with similar structures often utilize methods such as:
The synthesis likely requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yields and purity. Analytical techniques such as high-performance liquid chromatography may be used for monitoring reaction progress.
The molecular structure can be represented using various notation systems:
O=C(N(C1CCCC1)CCn1ccc(n1)C(F)(F)F)Cc1ccccc1ClThe structural analysis reveals key functional groups:
While specific reactions involving this compound were not detailed in the sources, similar compounds typically undergo:
Reactivity studies may involve assessing stability under various pH conditions or exposure to light and heat. The compound's stability is crucial for its application in drug formulation.
Further studies would be required to elucidate its precise mechanism of action through pharmacological assays and receptor binding studies.
Key physical properties include:
Chemical properties such as solubility, melting point, and boiling point are critical for understanding its behavior in different environments. These properties would influence its application in pharmaceuticals or agrochemicals.
Due to its complex structure and potential biological activity, 2-(2-chlorophenyl)-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide may find applications in:
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2